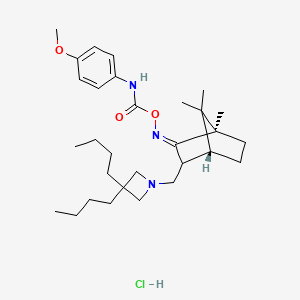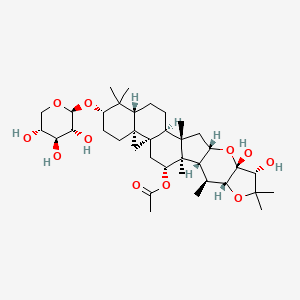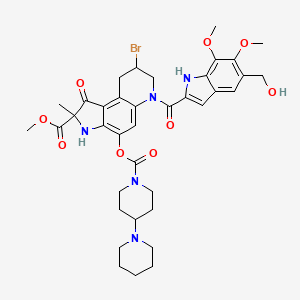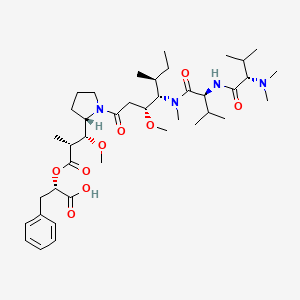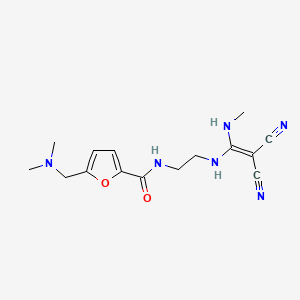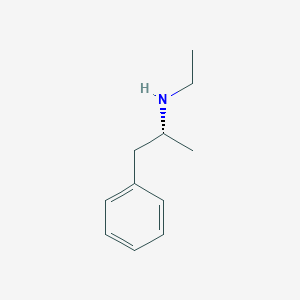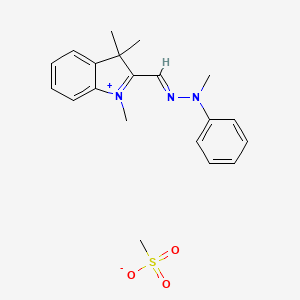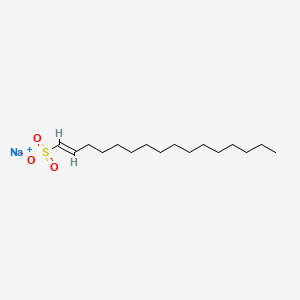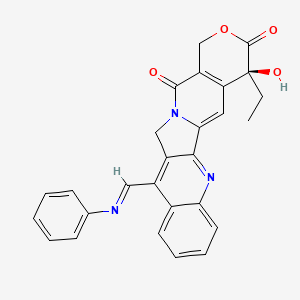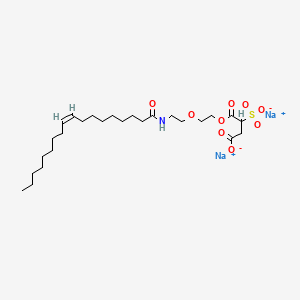
Disodium oleamido diethylene glycol 2-sulfosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium oleamido diethylene glycol 2-sulfosuccinate is a chemical compound with the molecular formula C26H45NNa2O9S. It is commonly used as a surfactant in various industrial and cosmetic applications due to its excellent cleaning and emulsifying properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process can be summarized in the following steps:
Esterification: Oleic acid reacts with diethylene glycol to form oleamido diethylene glycol.
Sulfonation: The resulting oleamido diethylene glycol is then reacted with sulfamic acid to introduce the sulfonate group.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
作用机制
The primary mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate is its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an effective surfactant, emulsifying and dispersing hydrophobic substances in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and removal .
相似化合物的比较
Disodium oleamido diethylene glycol 2-sulfosuccinate can be compared with other surfactants such as:
Sodium lauryl sulfate: A widely used surfactant with strong cleaning properties but higher skin irritation potential.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foaming and reduce irritation.
Disodium laureth sulfosuccinate: Similar in structure but derived from lauryl alcohol, offering milder cleansing properties.
Uniqueness
This compound is unique due to its balance of strong cleaning ability and relatively low irritation potential, making it suitable for use in personal care products .
属性
CAS 编号 |
56388-43-3 |
|---|---|
分子式 |
C26H45NNa2O9S |
分子量 |
593.7 g/mol |
IUPAC 名称 |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI 键 |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


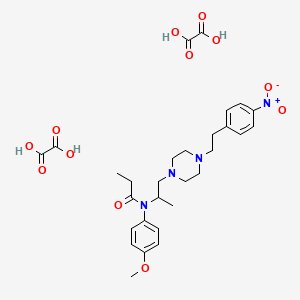
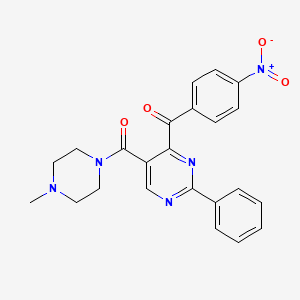
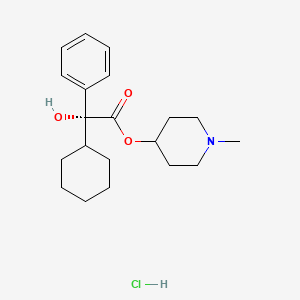
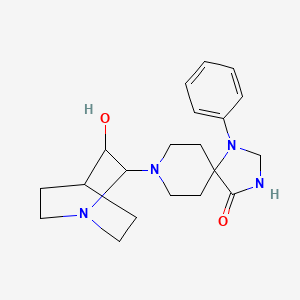
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
